N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine

Muscarinic Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2, molecular formula C10H22N2, molecular weight 170.30 g/mol) is a synthetic tertiary amine belonging to the piperidine derivative class. The compound features a 2-piperidinylmethyl scaffold bearing N-methyl and N-isopropyl substituents, with predicted physicochemical parameters including a boiling point of 210.6±8.0°C at 760 mmHg, density of 0.9±0.1 g/cm³, LogP of 1.4687, and TPSA of 15.27 Ų.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 1016853-51-2
Cat. No. B3199428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(piperidin-2-ylmethyl)propan-2-amine
CAS1016853-51-2
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(C)N(C)CC1CCCCN1
InChIInChI=1S/C10H22N2/c1-9(2)12(3)8-10-6-4-5-7-11-10/h9-11H,4-8H2,1-3H3
InChIKeyRSIIUTDXORTJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2) | Muscarinic Receptor Ligand & Piperidine Pharmacophore Building Block for CNS Drug Discovery Procurement


N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2, molecular formula C10H22N2, molecular weight 170.30 g/mol) is a synthetic tertiary amine belonging to the piperidine derivative class . The compound features a 2-piperidinylmethyl scaffold bearing N-methyl and N-isopropyl substituents, with predicted physicochemical parameters including a boiling point of 210.6±8.0°C at 760 mmHg, density of 0.9±0.1 g/cm³, LogP of 1.4687, and TPSA of 15.27 Ų [1]. Its structural configuration confers measurable binding affinity at muscarinic acetylcholine receptor subtypes [2], establishing it as both a research tool for cholinergic signaling studies and a versatile intermediate for synthesizing more complex piperidine-containing pharmacophores.

Why N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2) Cannot Be Substituted with N-Desmethyl or Piperidinyl Isomers in Muscarinic Receptor Studies


Piperidine-based amines with similar molecular formulas but divergent N-substitution patterns exhibit non-equivalent receptor binding profiles and chemical reactivity that preclude simple interchange. The tertiary amine configuration of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (containing both N-methyl and N-isopropyl groups on the exocyclic nitrogen) yields a distinct electronic environment and steric bulk compared to secondary amine analogs such as N-(piperidin-2-ylmethyl)propan-2-amine (CAS 114366-16-4), which lacks the N-methyl substituent [1]. In muscarinic receptor pharmacology, even minor modifications to the amine substituents can alter subtype selectivity ratios by an order of magnitude or more—piperidinyl piperidine derivatives have been shown to achieve M2/M1 selectivity ratios exceeding 100-fold through systematic N-alkylation optimization [2]. Consequently, procurement of the exact CAS-specified compound with verified tertiary amine configuration is essential for reproducing literature binding data and maintaining batch-to-batch consistency in receptor pharmacology assays.

Quantitative Differentiation Evidence: N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2) vs. Structural Analogs and Muscarinic Receptor Subtype Baselines


M2 Muscarinic Receptor Affinity (Ki = 1,370 nM) and M2/M1 Selectivity Profile of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine

N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine exhibits measurable binding affinity at the rat muscarinic acetylcholine receptor M2 subtype with a Ki of 1.37E+3 nM (1.37 μM) as determined by displacement of [3H]QNB in rat myocardium tissue [1]. At the muscarinic M1 receptor, the same compound shows a Ki of 156 nM using [3H]pirenzepine displacement in bovine striatum, establishing a receptor subtype selectivity profile with an M2/M1 selectivity ratio of approximately 8.8-fold (calculated as Ki M2 / Ki M1 = 1370 nM / 156 nM = 8.8). This contrasts sharply with optimized piperidinyl piperidine derivatives documented in the literature that achieve M2/M1 selectivity ratios exceeding 100-fold [2], positioning the target compound as a moderate-affinity tool with a specific selectivity window rather than a high-potency, highly selective antagonist.

Muscarinic Receptor Pharmacology GPCR Ligand Screening CNS Drug Discovery

Chemical Stability of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine in Physiological Buffer (pH 7.4 PBS, 24-Hour Assessment)

The target compound has undergone stability assessment in pH 7.4 phosphate-buffered saline (PBS) at a concentration of 100 μM, with oligopeptide-conversion monitored over 24 hours via LC-MS/MS analysis [1]. While the absolute quantitative stability value (percent remaining) is not publicly disclosed in the ChEMBL record, the existence of this standardized stability measurement in a major public bioactivity database establishes a documented stability baseline that procurement specialists can reference for in vitro experimental planning. This contrasts with the majority of closely related piperidine analogs (e.g., N-(piperidin-2-ylmethyl)propan-2-amine, CAS 114366-16-4) for which no publicly accessible stability data in physiological buffer systems are cataloged in authoritative databases [2].

Compound Stability Testing In Vitro Assay Optimization LC-MS/MS Quality Control

N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine vs. N-Desmethyl Analog: Differential Muscarinic M2 Receptor Binding Affinity

The target compound N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2) contains a tertiary exocyclic amine (N-methyl-N-isopropyl) and demonstrates a measured M2 muscarinic receptor Ki of 1,370 nM in rat myocardium [1]. Its direct N-desmethyl analog, N-(piperidin-2-ylmethyl)propan-2-amine (CAS 114366-16-4), possesses a secondary exocyclic amine (N-isopropyl only) and lacks the N-methyl substituent [2]. Based on established structure-activity relationship (SAR) principles for piperidine-based muscarinic ligands, the tertiary amine configuration alters the pKa of the basic nitrogen, modifies hydrogen-bonding capacity, and introduces additional steric bulk that influences receptor binding pocket accommodation [3]. While direct head-to-head M2 affinity data for the N-desmethyl analog is not publicly available, the tertiary amine of the target compound is expected to confer distinct binding kinetics and receptor subtype engagement profiles relative to the secondary amine analog—a difference that can materially impact assay outcomes in muscarinic pharmacology studies.

Structure-Activity Relationship Muscarinic Receptor Antagonists Medicinal Chemistry

Procurement-Driven Application Scenarios for N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine (CAS 1016853-51-2) Based on Quantitative Evidence


Reference Ligand for Muscarinic Receptor Binding Assay Calibration and Panel Screening

Based on documented M1 Ki = 156 nM and M2 Ki = 1,370 nM binding data [1], this compound serves as a moderate-affinity reference ligand for establishing baseline binding signals in muscarinic receptor subtype panels. Its defined M2/M1 selectivity ratio of approximately 8.8-fold provides a quantitative benchmark for calibrating assay sensitivity and validating receptor subtype discrimination in high-throughput screening campaigns. Unlike high-potency tool compounds with Ki values in the low nanomolar range, this compound's micromolar-range M2 affinity allows researchers to detect subtle shifts in binding curves without saturating assay windows prematurely. This application is particularly relevant for laboratories developing novel muscarinic modulators that require a well-characterized, commercially available compound for assay validation and inter-plate normalization.

Muscarinic M2 Receptor Pharmacology Research Tool with Documented Subtype Binding Profile

The compound's established binding affinity at the M2 muscarinic receptor subtype (Ki = 1,370 nM in rat myocardium) and M1 receptor subtype (Ki = 156 nM in bovine striatum) [1] makes it suitable as a research tool for investigating M2-preferring signaling pathways in cardiovascular and CNS tissues. The M2/M1 selectivity ratio of 8.8-fold positions this compound in a unique intermediate selectivity window that is underrepresented among commercially available muscarinic ligands, which typically skew toward either high M2 selectivity (>100-fold) or non-selective pan-muscarinic binding. This intermediate profile enables mechanistic studies requiring partial M2 preference without complete M1 exclusion, particularly in ex vivo tissue preparations where endogenous muscarinic tone must be modulated in a subtype-graded manner.

Piperidine Scaffold Building Block for Medicinal Chemistry and CNS Drug Discovery

The compound's 2-piperidinylmethyl core with tertiary N-methyl-N-isopropyl amine functionality provides a versatile synthetic intermediate for constructing more complex piperidine-containing pharmacophores. The documented stability assessment in pH 7.4 PBS over 24 hours via LC-MS/MS [2] supports its use in multi-step synthetic sequences that require intermediate stability under near-physiological or aqueous workup conditions. The compound's predicted LogP of 1.4687 and TPSA of 15.27 Ų [3] indicate favorable blood-brain barrier permeability characteristics, making it a suitable starting scaffold for CNS-targeted lead optimization programs where the piperidine moiety is a privileged structure for engaging aminergic GPCRs and ion channels.

Selective Procurement Alternative to N-Desmethyl Analog for Structure-Activity Relationship Studies

In medicinal chemistry programs exploring the SAR of piperidine-based muscarinic ligands, procurement of CAS 1016853-51-2 (tertiary amine) rather than the N-desmethyl analog CAS 114366-16-4 (secondary amine) [4] is essential for evaluating the contribution of the N-methyl substituent to receptor binding and functional activity. The tertiary amine configuration alters the basicity (predicted pKa shift of approximately 1-2 units relative to the secondary amine), modifies hydrogen-bond donor/acceptor capacity, and introduces steric constraints that can affect binding pocket accommodation. Systematic SAR studies require the exact N-methylated compound to deconvolute the pharmacophoric contributions of each N-alkyl substituent—a requirement that cannot be satisfied by substituting the secondary amine analog, which lacks the N-methyl group entirely and therefore confounds interpretation of N-alkylation effects.

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